molecular formula C21H11FN4 B13411082 Tricycloquinazoline, 3-fluoro- CAS No. 803-57-6

Tricycloquinazoline, 3-fluoro-

Cat. No.: B13411082
CAS No.: 803-57-6
M. Wt: 338.3 g/mol
InChI Key: AWCWVZHHNLCKBL-UHFFFAOYSA-N
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Description

Tricycloquinazoline, 3-fluoro- is a synthetic compound characterized by its unique tricyclic structure, which includes three benzene rings and three pyrimidine rings. This compound is known for its high chemical stability and resistance to oxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tricycloquinazoline, 3-fluoro- typically involves the cyclization of anthranilic acid derivatives. One common method includes the pyrolytic reaction of methyl anthranilate, which leads to the formation of the tricyclic structure .

Industrial Production Methods

Industrial production of tricycloquinazoline, 3-fluoro- may involve physical vapor deposition (PVD) techniques to fabricate supramolecular nanofibers. This method allows for the controlled assembly of the compound on various substrates, resulting in densely packed layers with specific morphological characteristics .

Chemical Reactions Analysis

Types of Reactions

Tricycloquinazoline, 3-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of tricycloquinazoline, which may exhibit different chemical and biological properties .

Mechanism of Action

The mechanism of action of tricycloquinazoline, 3-fluoro- involves its interaction with cellular receptors. The compound’s planar structure allows for multiple low-energy bonding interactions with receptor sites, which may contribute to its biological activity .

Properties

CAS No.

803-57-6

Molecular Formula

C21H11FN4

Molecular Weight

338.3 g/mol

IUPAC Name

4-fluoro-8,16,24,25-tetrazahexacyclo[15.7.1.02,7.09,25.010,15.018,23]pentacosa-1(24),2(7),3,5,8,10,12,14,16,18,20,22-dodecaene

InChI

InChI=1S/C21H11FN4/c22-12-9-10-18-15(11-12)21-24-17-8-4-2-6-14(17)19-23-16-7-3-1-5-13(16)20(25-18)26(19)21/h1-11H

InChI Key

AWCWVZHHNLCKBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)F)C5=NC6=CC=CC=C6C(=N2)N35

Origin of Product

United States

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